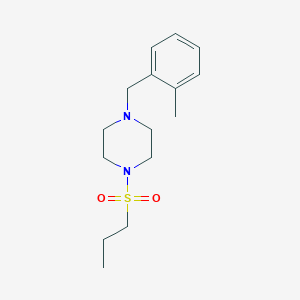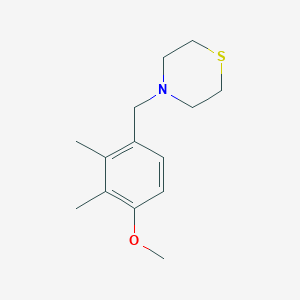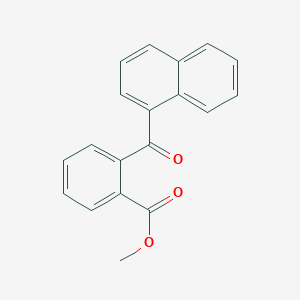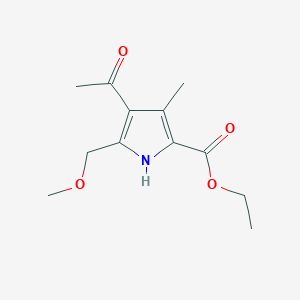
1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine, also known as MPSP, is a chemical compound that belongs to the piperazine family. It is a white crystalline powder that is soluble in water and organic solvents. MPSP has been widely studied in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用机制
The exact mechanism of action of 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine is not fully understood. However, it is believed to exert its effects through the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine has been shown to enhance the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood, reward, and cognition. It has also been shown to inhibit the activity of glutamate, which is a neurotransmitter involved in the regulation of excitatory signaling in the brain.
Biochemical and Physiological Effects:
1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the brain, which are key factors in the development of neurodegenerative diseases. 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine in lab experiments is its ability to modulate multiple neurotransmitter systems simultaneously. This makes it a valuable tool for studying the complex interactions between different neurotransmitter systems in the brain. However, one of the limitations of using 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine is its potential toxicity, which can limit its use in certain experimental settings.
未来方向
There are several future directions for research on 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine. One area of research is the development of more potent and selective 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine analogs that can be used as therapeutic agents for the treatment of neurodegenerative diseases. Another area of research is the investigation of the long-term effects of 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine on brain function and behavior. Additionally, more research is needed to fully understand the mechanism of action of 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine and its potential applications in various fields of research.
合成方法
The synthesis of 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine involves a multi-step process that requires the use of several chemical reagents and catalysts. The most common method for synthesizing 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine involves the reaction of 2-methylbenzylamine with propylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine in the presence of a catalyst such as palladium on carbon to yield 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine.
科学研究应用
1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine has been studied extensively for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
属性
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-propylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-3-12-20(18,19)17-10-8-16(9-11-17)13-15-7-5-4-6-14(15)2/h4-7H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQHJARHGCBAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylbenzyl)-4-(propylsulfonyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(dimethylamino)-2-[2-(2-methoxy-4-methylphenoxy)ethyl]pyridazin-3(2H)-one](/img/structure/B5688535.png)
![3-{1-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]piperidin-4-yl}-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B5688536.png)
![3-(3-oxo-3-{3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}propyl)pyridine](/img/structure/B5688543.png)

![1-(2-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5688582.png)
![ethyl 2-{[2-(acetyloxy)benzoyl]amino}benzoate](/img/structure/B5688589.png)

![9-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688605.png)
![N,N-dimethyl-1-(4-methylphenyl)-2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethanamine](/img/structure/B5688612.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5688625.png)
![3,6-dimethyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]isoxazolo[5,4-d]pyrimidine](/img/structure/B5688633.png)
![1,3-dimethyl-5-[1-(methylamino)ethylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5688639.png)
![3-chloro-N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5688644.png)